(R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
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Overview
Description
“®-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid” is a phenylalanine derivative . It is also known by other names such as “D-3-Trifluoromethylphenylalanine” and "3-Trifluoromethyl-D-Phenylalanine" . The molecular formula of this compound is C10H10F3NO2 and it has a molecular weight of 233.19 g/mol .
Synthesis Analysis
A highly enantioselective synthesis of ®- and (S)-α-trifluoromethyl propanoic acids has been achieved via asymmetric hydrogenation of 2-trifluoromethylacrylic acid using RuBINAP-Cl2 catalyst followed by salt resolution with threoninol .
Molecular Structure Analysis
The InChI code for this compound is “InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1” and the InChIKey is "BURBNIPKSRJAIQ-MRVPVSSYSA-N" . The Canonical SMILES for this compound is “C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)N” and the Isomeric SMILES is "C1=CC(=CC(=C1)C(F)(F)F)CC@HO)N" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “®-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid” include a molecular weight of 233.19 g/mol, a XLogP3 of -0.6, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 6, and a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass of this compound are both 233.06636305 g/mol . The Topological Polar Surface Area of this compound is 63.3 Ų .
Scientific Research Applications
Application 1: Synthesis of Cinacalcet HCl
- Summary of the Application : Cinacalcet (I), sold as hydrochloride salt, is a calcimimetic drug which has been approved for the treatment of secondary hyperparathyroidism in patients with chronic renal disease and for the treatment of hypercalcemia in patients with parathyroid carcinoma . The compound “®-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid” is a key intermediate for the preparation of Cinacalcet .
- Methods of Application or Experimental Procedures : The synthesis of this compound involves a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal, catalyzed by Pd(OAc)2 in the presence of nBu4NOAc (tetrabutylammonium acetate), followed by the hydrogenation reaction of the crude mixture of products in a cascade process . The final API was obtained through reductive amination of the compound with ®-(+)-1-(1-naphthyl)ethylamine (V) using a catalyst prepared with a very low content of precious metal .
- Results or Outcomes : The procedure was developed under conventional heating conditions as well as under microwave-assisted conditions. The obtained mixture was finally treated, under mild conditions, with potassium diisobutyl-tert-butoxyaluminum hydride (PDBBA) to obtain after hydrolysis 3-(3-trifluoromethyl)phenyl)propanal (II), in an excellent overall yield and very high purity .
Application 2: Pain Sensitivity Research
- Summary of the Application : The compound “®-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid” may have applications in the study of pain sensitivity, particularly in relation to the meningeal blood vessels and dura, which are pain sensitive and innervated by peripheral sensory trigeminal nerves .
Safety And Hazards
properties
IUPAC Name |
(2R)-2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BURBNIPKSRJAIQ-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C[C@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid |
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